(3S)-3-(Difluoromethoxy)piperidine hydrochloride

Catalog No.
S2702844
CAS No.
1638744-46-3
M.F
C6H12ClF2NO
M. Wt
187.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-(Difluoromethoxy)piperidine hydrochloride

CAS Number

1638744-46-3

Product Name

(3S)-3-(Difluoromethoxy)piperidine hydrochloride

IUPAC Name

(3S)-3-(difluoromethoxy)piperidine;hydrochloride

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1

InChI Key

TWRUORSJHMYXSK-JEDNCBNOSA-N

SMILES

C1CC(CNC1)OC(F)F.Cl

solubility

not available

Medicinal Chemistry:

  • Drug Discovery: (3S)-3-(Difluoromethoxy)piperidine hydrochloride serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique chemical structure allows it to be incorporated into various drug candidates, potentially influencing their pharmacological properties [].

Chemical Biology:

  • Probe Development: The compound's specific properties, like its ability to bind to certain biological targets, can be harnessed to develop chemical probes. These probes can be used to study cellular processes and protein interactions, aiding researchers in understanding the mechanisms of diseases and identifying potential drug targets [].

Materials Science:

  • Functional Materials Design: The unique structure of (3S)-3-(Difluoromethoxy)piperidine hydrochloride holds promise for its application in the design of functional materials. Its properties like chirality and the presence of fluorine atoms could be advantageous in developing materials with specific functionalities, such as asymmetric catalysts or ionic liquids [].

(3S)-3-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₂NO and a molecular weight of approximately 179.12 g/mol. It features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, substituted with a difluoromethoxy group at the third position. This compound is categorized under hydrochlorides, indicating it is a salt formed with hydrochloric acid. Its structure contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical applications .

The chemical reactivity of (3S)-3-(Difluoromethoxy)piperidine hydrochloride can involve various types of reactions typical for piperidine derivatives. These may include:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the fluorine atoms.
  • Deprotonation: The nitrogen atom in the piperidine ring can be deprotonated under basic conditions, leading to the formation of nucleophilic species that can further react with electrophiles.
  • Hydrolysis: The compound may also undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, leading to the formation of piperidine and difluoromethanol .

The synthesis of (3S)-3-(Difluoromethoxy)piperidine hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of Piperidine Ring: The initial step often includes the synthesis of the piperidine ring through cyclization reactions involving suitable precursors.
  • Substitution Reaction: The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution methods, utilizing difluoromethylating agents.
  • Hydrochloride Formation: Finally, the hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug development for various therapeutic areas.
  • Chemical Research: It is useful in studies related to structure-activity relationships in medicinal chemistry.
  • Biochemical Studies: Investigating its interactions with biological systems could yield insights into new therapeutic mechanisms .

Interaction studies involving (3S)-3-(Difluoromethoxy)piperidine hydrochloride focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding how this compound may affect biological pathways and its potential side effects. Preliminary data suggest that it might interact with neurotransmitter receptors or enzymes involved in metabolic processes, but further research is required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (3S)-3-(Difluoromethoxy)piperidine hydrochloride, including:

  • Piperidine: A basic structure lacking substituents; serves as a fundamental scaffold in medicinal chemistry.
  • 3-(Trifluoromethoxy)piperidine: Similar in structure but features a trifluoromethoxy group instead of difluoromethoxy, potentially altering its reactivity and biological activity.
  • 4-(Difluoromethoxy)piperidine: This compound has a similar functional group but differs in the position of substitution on the piperidine ring.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
(3S)-3-(Difluoromethoxy)piperidineDifluoromethoxy at position 3Potentially unique biological activities
PiperidineBasic six-membered nitrogen ringLacks substituents
3-(Trifluoromethoxy)piperidineTrifluoromethoxy at position 3Different fluorinated group
4-(Difluoromethoxy)piperidineDifluoromethoxy at position 4Different substitution position

The uniqueness of (3S)-3-(Difluoromethoxy)piperidine hydrochloride lies in its specific substitution pattern and potential pharmacological properties that distinguish it from other piperidine derivatives .

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-(difluoromethoxy)piperidine hydrochloride [1]. This designation follows standard naming conventions where the stereochemical descriptor (3S) indicates the absolute configuration at the third carbon position of the piperidine ring [1]. The compound is also known by several synonymous names including (S)-3-(difluoromethoxy)piperidine hydrochloride and (3S)-3-(difluoromethoxy)piperidine;hydrochloride [1] [2].

The Chemical Abstracts Service registry number for the free base form is 1604353-17-4, while alternative database identifiers include SCHEMBL18013051, AT14535, CS-0184141, and EN300-2960377 [31]. These multiple identifiers reflect the compound's presence across various chemical databases and commercial suppliers [31].

Molecular Formula and Molecular Weight

The molecular formula of (3S)-3-(difluoromethoxy)piperidine hydrochloride is C₆H₁₂ClF₂NO [1] [2]. This formula represents the salt form of the compound, incorporating the hydrochloride moiety [2]. The free base form exhibits the molecular formula C₆H₁₁F₂NO with a molecular weight of 151.15 grams per mole [1] [19].

The hydrochloride salt form possesses a calculated molecular weight of 187.62 grams per mole [2]. This molecular weight represents the sum of the free base (151.16 grams per mole) plus the hydrochloride addition (36.46 grams per mole) [2]. The hydrochloride salt formation significantly enhances the compound's water solubility and stability characteristics compared to the free base form [2].

Stereochemistry and Chirality

The compound contains a single chiral center located at the third carbon position of the piperidine ring [1] [12]. The stereochemical designation (3S) indicates that the substituent arrangement around this chiral center follows the S configuration according to the Cahn-Ingold-Prelog priority rules [17]. This absolute configuration is determined by assigning priorities to the four different substituents attached to the chiral carbon based on atomic numbers [17].

The presence of the difluoromethoxy group at the 3-position creates the stereogenic center, as this carbon is bonded to four different substituents: the difluoromethoxy group, two different portions of the piperidine ring, and a hydrogen atom [12] [16]. The S configuration specifically indicates that when the substituents are arranged in order of decreasing priority, the sequence proceeds counterclockwise when viewed with the lowest priority group (hydrogen) pointing away from the observer [17].

Stereochemical considerations are particularly important for fluorinated piperidine derivatives, as the electronic effects of fluorine substitution can significantly influence conformational preferences and biological activity [27] [29]. The axial versus equatorial orientation of substituents on the piperidine ring is influenced by both steric and electronic factors, with fluorine-containing substituents often exhibiting unique conformational behaviors [29].

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of (3S)-3-(difluoromethoxy)piperidine hydrochloride depicts a six-membered saturated ring containing one nitrogen atom and five carbon atoms [1]. The difluoromethoxy substituent (OCHF₂) is attached to the third carbon position, with the stereochemical configuration indicated by appropriate wedge and dash notation [1].

Three-dimensional conformational analysis reveals that piperidine derivatives typically adopt chair conformations similar to cyclohexane, with substituents preferentially occupying equatorial positions to minimize steric interactions [25] [29]. For (3S)-3-(difluoromethoxy)piperidine, computational studies suggest that the bulky difluoromethoxy group preferentially adopts an equatorial orientation to reduce steric strain [29].

The presence of fluorine atoms in the difluoromethoxy group introduces significant electronic effects that influence the overall molecular geometry [27] [29]. These electronic interactions, combined with solvation effects, play crucial roles in determining the preferred conformational states of the molecule in solution [29].

International Chemical Identifier, International Chemical Identifier Key, and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier for (3S)-3-(difluoromethoxy)piperidine is InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 [1] [2]. This notation provides a unique textual representation of the molecular structure, including stereochemical information encoded in the connectivity and stereochemistry layers [1].

The corresponding International Chemical Identifier Key is RFLBTFBEDGNWFK-YFKPBYRVSA-N [1]. This hashed version of the International Chemical Identifier provides a fixed-length representation suitable for database indexing and searching applications [1]. The suffix indicates the presence of stereochemical information within the structure [1].

The Simplified Molecular Input Line Entry System notation for the compound is C1CC@@HOC(F)F [1]. This linear notation explicitly indicates the stereochemistry at the chiral center through the use of the @@ symbol, which specifies the S configuration [1]. For the hydrochloride salt form, the Simplified Molecular Input Line Entry System can be represented as C1CC@@HOC(F)F.Cl [2].

Crystallographic Data and Solid-State Structure

Limited crystallographic data are available specifically for (3S)-3-(difluoromethoxy)piperidine hydrochloride in the current literature [9]. However, related piperidine derivatives with fluorine-containing substituents have been extensively characterized through X-ray crystallographic analysis [9] [27].

Structural studies of similar fluorinated piperidine compounds reveal that these molecules typically crystallize in common space groups with chair conformations preserved in the solid state [9] [27]. The piperidine ring generally maintains its preferred chair conformation, with substituents adopting orientations that minimize intermolecular steric interactions [9].

Crystallographic analysis of related compounds shows that hydrogen bonding interactions between the protonated nitrogen atom and chloride counterion play crucial roles in determining crystal packing arrangements [10] [11]. These ionic interactions, combined with potential hydrogen bonding involving the difluoromethoxy oxygen atom, likely influence the solid-state structure of (3S)-3-(difluoromethoxy)piperidine hydrochloride [10] [11].

The presence of fluorine atoms introduces unique intermolecular interactions in the crystal lattice, including potential carbon-hydrogen to fluorine contacts and dipole-dipole interactions [9] [29]. These interactions contribute to the overall stability and packing efficiency of the crystalline material [9].

Comparison with Structurally Related Piperidine Derivatives

(3S)-3-(difluoromethoxy)piperidine hydrochloride belongs to a broader class of fluorinated piperidine derivatives that have gained significant importance in medicinal chemistry applications [12] [24]. Structurally related compounds include positional isomers such as 4-(difluoromethoxy)piperidine and derivatives with different fluorine substitution patterns [22] [23].

The 4-(difluoromethoxy)piperidine isomer shares the same molecular formula (C₆H₁₁F₂NO) and molecular weight (151.16 grams per mole) but differs in the position of the difluoromethoxy substituent attachment [22]. This positional change significantly affects the compound's conformational preferences and potential biological activities [22] [24].

Comparison with trifluoromethoxy analogs reveals important structure-activity relationships [3] [32]. The (3S)-3-(trifluoromethoxy)piperidine hydrochloride analog possesses a molecular formula of C₆H₁₁ClF₃NO with a molecular weight of 205.60 grams per mole [3]. The additional fluorine atom in the trifluoromethoxy group increases both the molecular weight and the electron-withdrawing character of the substituent [3].

Related pyrrolidine derivatives, such as (S)-3-(difluoromethoxy)pyrrolidine hydrochloride, provide insights into the effects of ring size on molecular properties [21]. These five-membered ring analogs exhibit different conformational behaviors and electronic characteristics compared to their six-membered piperidine counterparts [21] [24].

The stereochemical aspects of these compounds are particularly important, as enantiomeric forms often exhibit significantly different biological activities [12] [13]. The ability to access both enantiomeric forms through stereoselective synthesis or chiral resolution techniques has become increasingly important for pharmaceutical applications [12] [16].

Physical State, Appearance, and Melting Point

(3S)-3-(Difluoromethoxy)piperidine hydrochloride exists as a solid crystalline material at room temperature [1] [2]. The compound typically appears as a white to off-white crystalline powder [1] [2]. Some sources describe the appearance as ranging from cream to beige powder depending on the specific batch and preparation method [3]. The compound maintains its solid-state characteristics under normal laboratory conditions.

While specific melting point data for (3S)-3-(difluoromethoxy)piperidine hydrochloride was not found in the literature, related difluoropiperidine hydrochloride compounds provide reference points. For instance, 3,3-difluoropiperidine hydrochloride exhibits a melting point range of 243-247°C [4] [3] [5]. The thermal decomposition temperature for this class of compounds typically occurs around 244°C with decomposition [2].

Solubility Profile in Various Solvents

The hydrochloride salt formation significantly enhances water solubility compared to the free base form . The salt formation with hydrochloric acid creates ionic interactions that promote dissolution in polar solvents . The compound demonstrates enhanced solubility characteristics typical of hydrochloride salts of basic nitrogen-containing heterocycles.

The free base form of (3S)-3-(difluoromethoxy)piperidine shows solubility in polar organic solvents such as tetrahydrofuran and dichloromethane [7]. The difluoromethoxy substituent contributes to the compound's lipophilicity while maintaining some polar character due to the fluorine atoms [7].

Density and Refractive Index

Specific density and refractive index values for (3S)-3-(difluoromethoxy)piperidine hydrochloride were not available in the current literature. Related piperidine derivatives provide reference values; for example, 3-(trifluoromethyl)piperidine exhibits a density of 1.154 g/mL at 25°C and a refractive index of n₂₀/D 1.393 [8]. These values suggest that fluorinated piperidine derivatives generally have higher densities than their non-fluorinated counterparts due to the presence of fluorine atoms.

Thermal Stability and Decomposition Patterns

The compound exhibits thermal stability under normal storage conditions but decomposes upon heating to elevated temperatures [2]. Decomposition typically occurs around 244°C, producing hazardous decomposition products including carbon dioxide, carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride [2]. The presence of fluorine atoms in the structure contributes to the formation of hydrogen fluoride upon thermal decomposition.

The thermal stability profile indicates that the compound should be stored and handled at moderate temperatures to prevent decomposition. The hydrochloride salt form generally provides enhanced thermal stability compared to the free base .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural characterization for (3S)-3-(difluoromethoxy)piperidine hydrochloride. ¹H NMR spectroscopy would be expected to show characteristic signals for the piperidine ring protons, the difluoromethoxy group, and the stereochemical configuration at the C3 position [9]. The difluoromethoxy group typically appears as a characteristic triplet in ¹H NMR due to coupling with the two equivalent fluorine atoms.

¹³C NMR spectroscopy would reveal the carbon framework of the molecule, with the difluoromethoxy carbon appearing as a characteristic triplet due to coupling with fluorine atoms [9]. The stereochemical center at C3 would be distinguishable in both ¹H and ¹³C NMR spectra.

¹⁹F NMR spectroscopy represents a particularly valuable technique for this compound, as the two fluorine atoms in the difluoromethoxy group provide distinctive signals [3]. The fluorine atoms typically appear as equivalent signals due to rapid rotation around the C-O bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in (3S)-3-(difluoromethoxy)piperidine hydrochloride. The N-H stretch of the protonated piperidine nitrogen would appear in the region around 3000-2500 cm⁻¹ [10]. The C-F stretches from the difluoromethoxy group would be observed in the fingerprint region around 1000-1300 cm⁻¹ [10].

The C-O stretch of the methoxy group would appear around 1050-1150 cm⁻¹, while the C-N stretches of the piperidine ring would be observed around 1250 cm⁻¹ [10]. The presence of the hydrochloride salt would contribute additional characteristic bands related to the ionic interactions.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak would appear at m/z 187.6 for the hydrochloride salt [11] [12]. The exact mass has been calculated as 187.05755 [13]. Common fragmentation patterns would include loss of the difluoromethoxy group and characteristic piperidine ring fragmentations.

Predicted collision cross section values for the free base form include [M+H]⁺ at m/z 152.08815 with a predicted collision cross section of 130.0 Ų [14]. Additional adduct ions such as [M+Na]⁺ and [M+NH₄]⁺ would provide supplementary structural information [14].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy would show limited absorption for (3S)-3-(difluoromethoxy)piperidine hydrochloride due to the absence of extended conjugated systems or aromatic chromophores [15]. The piperidine ring and difluoromethoxy group do not contain significant UV-active chromophores, so absorption would primarily occur in the far-UV region below 220 nm [15].

Acid-Base Characteristics and pKa Values

The compound exhibits basic properties due to the piperidine nitrogen atom [16]. The pKa value for the conjugate acid of the piperidine nitrogen is expected to be in the range of 8-11, similar to other substituted piperidines [16] [17]. The presence of the electron-withdrawing difluoromethoxy group would lower the basicity compared to unsubstituted piperidine.

The formation of the hydrochloride salt indicates that the compound readily accepts protons at physiological pH values. The acid-base equilibrium is influenced by the stereochemical configuration and the electronic effects of the difluoromethoxy substituent [16].

Partition Coefficient (LogP) and Polarity

The calculated partition coefficient (LogP) values for (3S)-3-(difluoromethoxy)piperidine hydrochloride range from 1.15 to 1.40 [11] [18]. This indicates moderate lipophilicity, which is important for biological membrane permeability [19] [20]. The difluoromethoxy group contributes to the lipophilic character while maintaining some polar interactions [20].

The topological polar surface area (TPSA) is calculated as 21.26 Ų [18], which falls within the range favorable for oral bioavailability [18]. The compound contains two hydrogen bond acceptors and one hydrogen bond donor, contributing to its overall polarity profile [18].

Hygroscopicity and Stability under Ambient Conditions

(3S)-3-(Difluoromethoxy)piperidine hydrochloride should be stored under controlled conditions to maintain stability [18] [21]. The recommended storage conditions include sealed containers at 2-8°C in a dry environment [18] [21]. The compound is sensitive to moisture and should be protected from atmospheric humidity [5] [22].

The hygroscopic nature of hydrochloride salts necessitates careful handling and storage [22]. Exposure to moisture can lead to degradation and reduced purity over time [22]. The compound maintains stability when stored properly in inert atmosphere conditions [23] [24].

PropertyValueReference
Molecular FormulaC₆H₁₂ClF₂NO [11] [12] [18]
Molecular Weight187.61-187.62 g/mol [11] [12] [18]
Physical StateSolid (crystalline powder) [1] [2]
AppearanceWhite to off-white [1] [2]
Storage Temperature2-8°C (sealed, dry) [18] [21]
LogP (calculated)1.15-1.40 [11] [18]
TPSA21.26 Ų [18]
H-Bond Acceptors2 [18]
H-Bond Donors1 [18]
Stereochemistry(3S) configuration [11]

Dates

Last modified: 08-16-2023

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